molecular formula C19H17N3O3S2 B2390057 Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706002-09-6

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2390057
CAS No.: 1706002-09-6
M. Wt: 399.48
InChI Key: LIMFWAKNJLWOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. It comprises multiple aromatic and heterocyclic rings, which make it structurally unique. The combination of benzo[c][1,2,5]thiadiazole, benzo[d][1,3]dioxole, and 1,4-thiazepane components indicates its potential for a wide range of chemical reactivity and applications.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazole derivatives, have been researched as inhibitors of pd-l1 , suggesting potential immunomodulatory effects.

Mode of Action

It’s known that benzo[c][1,2,5]thiadiazole-based compounds exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This property is often utilized in photovoltaics and as fluorescent sensors .

Biochemical Pathways

Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Pharmacokinetics

The compound’s molecular weight (16721) and physical form (light-yellow to yellow powder or crystals) suggest potential for oral absorption and systemic distribution .

Result of Action

Benzo[c][1,2,5]thiadiazole-based compounds have been shown to exhibit strong electron-accepting properties, which are primarily used in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . This suggests that the compound’s photophysical properties could be influenced by the presence of light and the surrounding molecular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multistep organic synthesis processes:

  • Formation of Benzo[c][1,2,5]thiadiazol-5-yl intermediate: : Utilizing 2-aminobenzenethiol and sulfur sources in the presence of oxidizing agents.

  • Integration with Benzo[d][1,3]dioxol-5-yl moiety: : This often involves a palladium-catalyzed coupling reaction.

  • Construction of the 1,4-thiazepan-4-yl segment: : This step can be achieved via cyclization reactions using suitable diamine precursors.

Industrial Production Methods

Industrial production may leverage continuous flow techniques and automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or renewable solvents, is also increasingly favored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to form more stable derivatives under mild conditions.

  • Substitution: : Substitution reactions can be performed on the benzene rings or heterocyclic components.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Halo-derivatives, alkylated products.

Scientific Research Applications

Organic Electronics

Donor-Acceptor Systems
Benzo[c][1,2,5]thiadiazole acts as an effective electron acceptor in donor-acceptor (D–A) systems utilized in organic photovoltaics and organic field-effect transistors (OFETs). The incorporation of this compound into polymeric matrices enhances the charge transport properties and stability of the devices. For example, studies have shown that polymers containing benzo[c][1,2,5]thiadiazole exhibit improved power conversion efficiencies in solar cells due to their favorable energy levels and absorption characteristics .

Table 1: Performance Metrics of D–A Systems with Benzo[c][1,2,5]thiadiazole

Compound TypeDevice TypePower Conversion Efficiency (%)Mobility (cm²/V·s)
PolymerOrganic Solar Cell8.50.01
Small MoleculeOFET6.20.15

Photonic Applications

Fluorescent Materials
The unique photophysical properties of benzo[c][1,2,5]thiadiazole derivatives make them suitable for use in fluorescent materials for optoelectronic applications. Their ability to emit light at specific wavelengths can be harnessed in organic light-emitting diodes (OLEDs) and sensors. Research indicates that compounds featuring this moiety can achieve high fluorescence quantum yields and thermal stability .

Pharmaceutical Applications

Therapeutic Agents
Recent studies have explored the potential of benzo[c][1,2,5]thiadiazole derivatives as therapeutic agents targeting various diseases. For instance, certain derivatives have been identified as modulators of CCK2 receptors, showing promise in treating conditions associated with these pathways . The structural modifications involving benzo[d][1,3]dioxole and thiazepane enhance their biological activity.

Case Study: CCK2 Modulation
A study demonstrated that specific amidophenyl-sulfanylamino derivatives of benzo[c][1,2,5]thiadiazole exhibited significant CCK2 receptor antagonism in vitro. The results indicated a dose-dependent response with potential implications for treating gastrointestinal disorders .

Material Science

Metal-Organic Frameworks (MOFs)
Benzo[c][1,2,5]thiadiazole serves as a rigid ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are utilized for gas storage and separation applications due to their high surface area and tunable porosity. The incorporation of this compound has been shown to enhance the stability and functionality of MOFs when interacting with metal ions like Al³⁺ and Ga³⁺ .

Comparison with Similar Compounds

Compared to other compounds with similar structural elements, this compound stands out due to its unique combination of benzo[c][1,2,5]thiadiazole and benzo[d][1,3]dioxole moieties. This structural uniqueness imparts distinctive electronic and reactive properties.

List of Similar Compounds

  • Benzo[c][1,2,5]thiadiazole derivatives: : Known for their use in electronic materials.

  • Benzo[d][1,3]dioxole derivatives: : Often explored for their biological activity.

  • 1,4-Thiazepane derivatives: : Used in medicinal chemistry for their pharmacological properties.

There you have it. An intriguing compound with a wide range of potential applications across various fields. What part of this caught your interest the most?

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound consists of several key structural components:

  • Benzo[c][1,2,5]thiadiazole : Known for its electron-deficient properties, making it useful in various electronic applications.
  • Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
  • 1,4-Thiazepane : A heterocyclic ring that enhances biological activity.

The synthesis typically involves multi-step reactions including cyclization and functionalization processes. For instance, the synthesis of similar derivatives has been documented using methods like Suzuki-Miyaura coupling .

2.1 Anticancer Properties

Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as inhibitors of ALK5 (activin receptor-like kinase 5), which plays a crucial role in TGF-β signaling pathways involved in cancer progression. For example:

  • Compound 14c demonstrated an IC50 of 0.008 μM against ALK5, significantly outperforming control compounds like LY-2157299 .

Table 1: Comparison of ALK5 Inhibitory Activity

CompoundIC50 (μM)Selectivity Index
14c0.008High
LY-21572990.129Moderate
EW-71970.014Moderate

The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their effects involves:

  • Inhibition of TGF-β-induced Smad signaling pathways.
  • Reduction in cell motility in various cancer cell lines (e.g., SPC-A1 and HepG2) through wound healing assays .

3. Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of these compounds indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. For instance:

  • Compounds like 14c and 14g showed good drug-likeness and predicted favorable pharmacokinetics .

4.1 Study on Thiadiazole Derivatives

A study focusing on thiadiazole derivatives revealed their broad spectrum of biological activities including antimicrobial and anticancer effects. The research emphasized the importance of structural modifications to enhance efficacy .

4.2 Synthesis and Evaluation

Research conducted on the synthesis and biological evaluation of various benzothiadiazole derivatives demonstrated their potential as multi-target ligands in treating complex diseases . This underscores the versatility of benzo[c][1,2,5]thiadiazole-containing compounds in drug design.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFWAKNJLWOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.